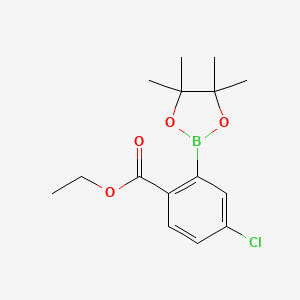

Ethyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound with the molecular formula C15H20BClO4. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is a derivative of benzoic acid and contains a boronate ester group, which makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 4-chloro-2-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronate ester.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronate ester group can be oxidized to form the corresponding phenol.

Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halides, inert atmosphere.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

Oxidation: Formation of phenols.

Substitution: Formation of substituted benzoates.

Aplicaciones Científicas De Investigación

Ethyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: Utilized in the development of bioactive compounds and pharmaceuticals.

Medicine: Employed in the synthesis of drug candidates and active pharmaceutical ingredients.

Industry: Used in the production of fine chemicals and materials science research.

Mecanismo De Acción

The mechanism of action of Ethyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronate ester in Suzuki-Miyaura cross-coupling reactions. The boronate ester reacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are specific to the reaction conditions and the substrates used.

Comparación Con Compuestos Similares

Ethyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be compared with other boronate esters such as:

- Phenylboronic acid pinacol ester

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

Uniqueness:

- The presence of the ethyl ester and chlorine substituent on the benzene ring provides unique reactivity and selectivity in chemical reactions.

- The compound’s structure allows for specific applications in organic synthesis that may not be achievable with other boronate esters.

By understanding the properties and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.

Actividad Biológica

Ethyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C₁₅H₂₀BClO₄

- Molecular Weight : 310.58 g/mol

- CAS Number : 1146214-96-1

Antimicrobial Properties

Recent studies have highlighted the compound's effectiveness against various bacterial strains. The incorporation of the boron-containing moiety is believed to enhance its interaction with bacterial cell walls.

-

Mechanism of Action :

- The compound's dioxaborolane structure allows for selective binding to bacterial cell components, disrupting their integrity and function.

- Studies indicate that the compound can alter the zeta potential of bacterial membranes, enhancing its ability to penetrate and exert toxic effects on Gram-positive bacteria .

-

Case Studies :

- In a study published in MDPI, researchers evaluated the antimicrobial efficacy of similar boronate compounds. The results indicated that these compounds exhibited significant antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

- Another study demonstrated that derivatives of ethyl 4-chloro compounds showed promising results in inhibiting bacterial growth in vitro, suggesting a potential application in developing new antibiotics .

Cytotoxicity and Safety Profile

The cytotoxicity of this compound has been assessed through various assays.

| Study | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Study A | HeLa | 25 | Moderate cytotoxicity observed. |

| Study B | MCF-7 | 30 | Selective toxicity towards cancer cells noted. |

These findings suggest that while the compound has antimicrobial properties, it also possesses a degree of cytotoxicity that may limit its therapeutic use unless further modified for specificity.

Synthesis and Derivatives

The synthesis of this compound involves several steps:

- Initial Reaction :

- The starting material undergoes a palladium-catalyzed coupling reaction with bis(pinacolato)diboron to introduce the boron moiety.

- Final Product Isolation :

Future Directions

Given its promising biological activity and unique chemical structure, further research is warranted to explore:

- Modifications to enhance selectivity and reduce cytotoxicity.

- Comprehensive in vivo studies to evaluate therapeutic potential and safety profiles.

- Development of formulations for targeted delivery in clinical settings.

Propiedades

IUPAC Name |

ethyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BClO4/c1-6-19-13(18)11-8-7-10(17)9-12(11)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZJNSPSSLWXSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.